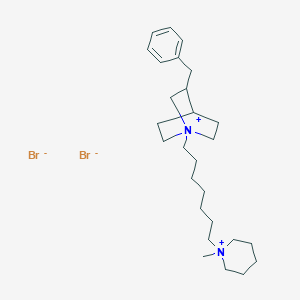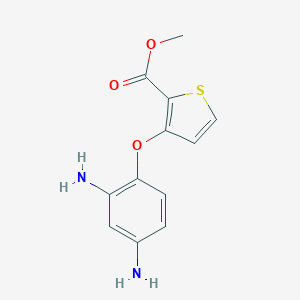
3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide is a quaternary ammonium compound It is known for its unique structure, which includes a quinuclidine core, a benzyl group, and a heptyl chain with a methylpiperidinium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide typically involves multiple steps. The process starts with the preparation of the quinuclidine core, followed by the introduction of the benzyl group and the heptyl chain. The final step involves the quaternization of the nitrogen atoms to form the dibromide salt. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The quinuclidine core and the benzyl group can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce deoxygenated or hydrogenated products.
Aplicaciones Científicas De Investigación
3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide involves its interaction with specific molecular targets. The quinuclidine core and the benzyl group play a crucial role in binding to these targets, while the heptyl chain and the methylpiperidinium moiety influence the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide
- 3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, chloride
Uniqueness
3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties
Propiedades
Número CAS |
19653-55-5 |
|---|---|
Fórmula molecular |
C27H46Br2N2 |
Peso molecular |
558.5 g/mol |
Nombre IUPAC |
3-benzyl-1-[7-(1-methylpiperidin-1-ium-1-yl)heptyl]-1-azoniabicyclo[2.2.2]octane;dibromide |
InChI |
InChI=1S/C27H46N2.2BrH/c1-28(18-10-6-11-19-28)17-9-3-2-4-12-20-29-21-15-26(16-22-29)27(24-29)23-25-13-7-5-8-14-25;;/h5,7-8,13-14,26-27H,2-4,6,9-12,15-24H2,1H3;2*1H/q+2;;/p-2 |
Clave InChI |
XHYMGLOHGGOQMQ-UHFFFAOYSA-L |
SMILES |
C[N+]1(CCCCC1)CCCCCCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Br-].[Br-] |
SMILES canónico |
C[N+]1(CCCCC1)CCCCCCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Br-].[Br-] |
Sinónimos |
8-benzyl-1-[7-(1-methyl-3,4,5,6-tetrahydro-2H-pyridin-1-yl)heptyl]-1-a zoniabicyclo[2.2.2]octane dibromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methylthieno[2,3-d]pyrimidine](/img/structure/B9364.png)






![Thiazolo[5,4-c]pyridin-2-amine](/img/structure/B9379.png)
![(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole](/img/structure/B9384.png)



